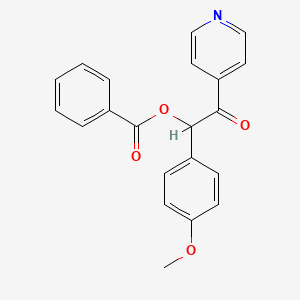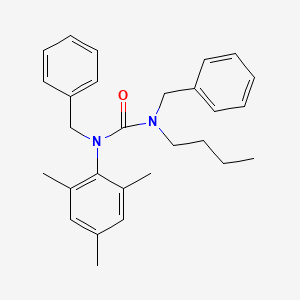methyl}phosphonic acid CAS No. 90057-97-9](/img/structure/B14392427.png)
{[(1-Nitroacridin-9-YL)amino](phenyl)methyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety linked to a phosphonic acid group through an amino-phenyl-methyl bridge. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid typically involves multi-step organic reactions. One common approach starts with the nitration of acridine to form 1-nitroacridine. This intermediate is then subjected to a nucleophilic substitution reaction with an amino-phenyl-methyl phosphonic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, with solvents like dichloromethane or dimethylformamide, and requires catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives.
科学的研究の応用
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its acridine moiety.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid involves its interaction with molecular targets such as DNA and enzymes. The nitroacridine moiety intercalates with DNA, disrupting its structure and inhibiting replication and transcription processes. The phosphonic acid group enhances the compound’s binding affinity to metal ions and enzymes, potentially inhibiting their activity and affecting cellular functions.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Nitrobenzene: A simpler nitro compound used in the synthesis of aniline derivatives.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups used in various industrial applications.
Uniqueness
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is unique due to its combination of a nitroacridine moiety and a phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for further exploration.
特性
CAS番号 |
90057-97-9 |
|---|---|
分子式 |
C20H16N3O5P |
分子量 |
409.3 g/mol |
IUPAC名 |
[[(1-nitroacridin-9-yl)amino]-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C20H16N3O5P/c24-23(25)17-12-6-11-16-18(17)19(14-9-4-5-10-15(14)21-16)22-20(29(26,27)28)13-7-2-1-3-8-13/h1-12,20H,(H,21,22)(H2,26,27,28) |
InChIキー |
PFXCLUWOAMFPNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-])P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)




![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)


![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
